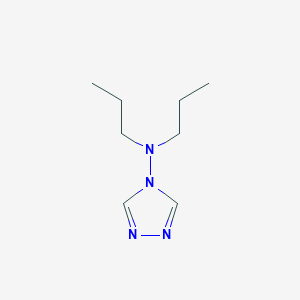
4H-1,2,4-Triazol-4-amine, N,N-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazol-4-amine, N,N-dipropyl- is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amine group and two propyl groups attached to the nitrogen atom at the 4-position of the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- typically involves the reaction of 4-amino-1,2,4-triazole with propyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the triazole attacks the carbon atom of the propyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. Safety measures are crucial during production due to the potential hazards associated with the reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the propyl groups or the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4H-1,2,4-Triazol-4-amine, N,N-dipropyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
1,2,4-Triazole: The parent compound of the triazole family, lacking the amine and propyl groups.
4H-1,2,4-Triazol-3-amine: Another triazole derivative with an amine group at a different position.
Uniqueness: 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- is unique due to the presence of both the amine group and the N,N-dipropyl substitution. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other triazole derivatives may not fulfill.
Propiedades
Número CAS |
6111-76-8 |
|---|---|
Fórmula molecular |
C8H16N4 |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
N,N-dipropyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-3-5-11(6-4-2)12-7-9-10-8-12/h7-8H,3-6H2,1-2H3 |
Clave InChI |
BTJYVJFADSUPSG-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)N1C=NN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


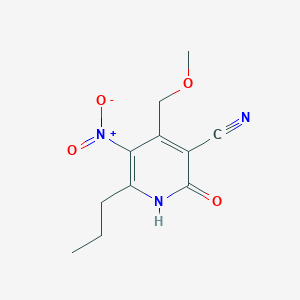

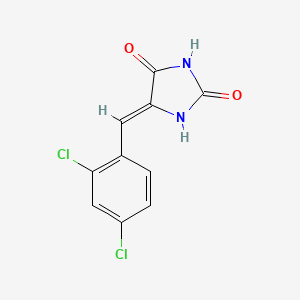
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
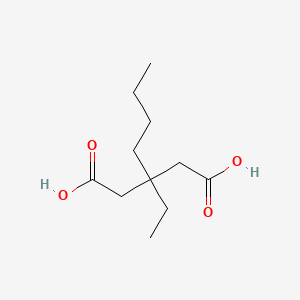
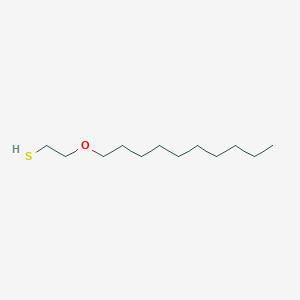
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

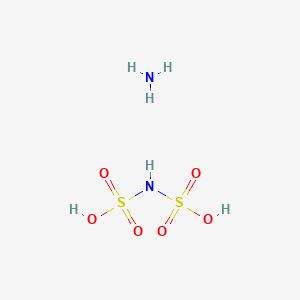
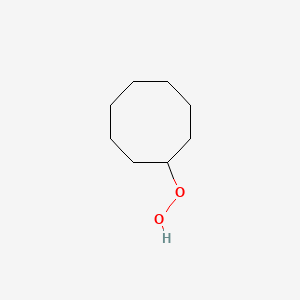
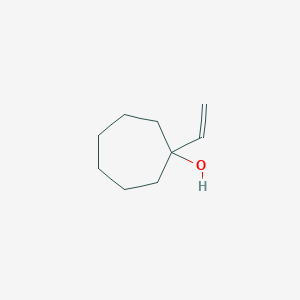

![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
